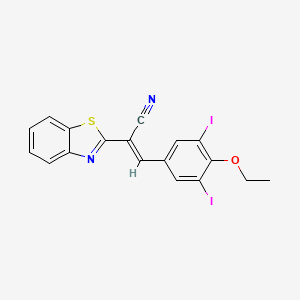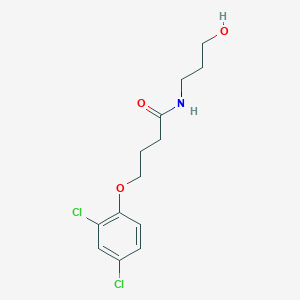
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide is a complex organic compound characterized by the presence of a benzothiazole ring, ethoxy and diiodophenyl groups, and a cyanide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with 4-ethoxy-3,5-diiodobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The diiodophenyl group allows for halogen exchange reactions, where iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using silver fluoride or copper(I) bromide.
Major Products Formed
Oxidation: Formation of benzothiazole oxides and corresponding phenyl oxides.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science. It can be used in the development of advanced materials, including polymers and nanomaterials, with specific functionalities.
Mecanismo De Acción
The mechanism of action of (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring and cyanide group are key functional moieties that contribute to its biological activity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. Pathways involved include signal transduction and metabolic pathways, which are crucial for cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-methoxy-3,5-diiodophenyl)-1-ethenyl cyanide
- (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-dibromophenyl)-1-ethenyl cyanide
- (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-dichlorophenyl)-1-ethenyl cyanide
Uniqueness
The uniqueness of (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and diiodophenyl groups, along with the benzothiazole ring, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H12I2N2OS |
|---|---|
Peso molecular |
558.2 g/mol |
Nombre IUPAC |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H12I2N2OS/c1-2-23-17-13(19)8-11(9-14(17)20)7-12(10-21)18-22-15-5-3-4-6-16(15)24-18/h3-9H,2H2,1H3/b12-7+ |
Clave InChI |
MEZZUEIRODYSGZ-KPKJPENVSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)I |
SMILES canónico |
CCOC1=C(C=C(C=C1I)C=C(C#N)C2=NC3=CC=CC=C3S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B10899430.png)
![2-[(5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10899431.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10899435.png)
![Diethyl 2,2'-[pyridine-2,5-diylbis(carbonylimino)]bis(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B10899440.png)
![1-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}naphthalen-2-ol](/img/structure/B10899446.png)
![3-(methylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B10899448.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10899455.png)
![N-(3-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899473.png)
![4-bromo-N-(4-{[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10899484.png)
![4-{[(E)-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899489.png)
![2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899496.png)
![3-[5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10899502.png)
![13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899506.png)
